Pyridinium, 1-(10-undecenamidomethyl)-, chloride, hydrate

Description

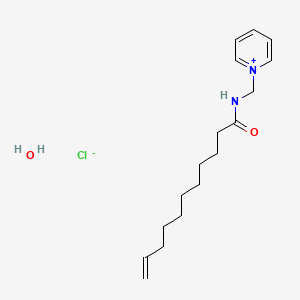

Pyridinium, 1-(10-undecenamidomethyl)-, chloride, hydrate: is a chemical compound with the molecular formula C17H29ClN2O2 It is a pyridinium derivative with a long aliphatic chain, making it a surfactant-like molecule

Properties

CAS No. |

102206-87-1 |

|---|---|

Molecular Formula |

C17H29ClN2O2 |

Molecular Weight |

328.9 g/mol |

IUPAC Name |

N-(pyridin-1-ium-1-ylmethyl)undec-10-enamide;chloride;hydrate |

InChI |

InChI=1S/C17H26N2O.ClH.H2O/c1-2-3-4-5-6-7-8-10-13-17(20)18-16-19-14-11-9-12-15-19;;/h2,9,11-12,14-15H,1,3-8,10,13,16H2;1H;1H2 |

InChI Key |

VFKXCFJQMBRTBB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC(=O)NC[N+]1=CC=CC=C1.O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-(10-undecenamidomethyl)-, chloride, hydrate typically involves the reaction of pyridine with 10-undecenoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the pyridine nitrogen and the carbonyl group of the 10-undecenoyl chloride. The resulting product is then treated with hydrochloric acid to form the chloride salt, which is subsequently hydrated to obtain the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 1-(10-undecenamidomethyl)-, chloride, hydrate undergoes various chemical reactions, including:

Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or other oxygenated derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The pyridinium ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes, and ketones.

Reduction: Amines and alcohols.

Substitution: Halogenated pyridinium derivatives and other substituted products.

Scientific Research Applications

Chemistry: Pyridinium, 1-(10-undecenamidomethyl)-, chloride, hydrate is used as a surfactant and emulsifying agent in various chemical reactions. It helps in stabilizing emulsions and dispersions, making it useful in the synthesis of nanoparticles and other colloidal systems.

Biology: In biological research, this compound is used as a model molecule to study the interactions between surfactants and biological membranes. It helps in understanding the mechanisms of membrane disruption and stabilization.

Medicine: The compound has potential applications in drug delivery systems due to its surfactant properties. It can be used to enhance the solubility and bioavailability of hydrophobic drugs.

Industry: In the industrial sector, this compound is used in the formulation of detergents, cosmetics, and personal care products. Its surfactant properties help in improving the cleaning and emulsifying efficiency of these products.

Mechanism of Action

The mechanism of action of Pyridinium, 1-(10-undecenamidomethyl)-, chloride, hydrate is primarily based on its surfactant properties. The compound interacts with lipid bilayers of biological membranes, leading to membrane disruption or stabilization depending on the concentration and conditions. The pyridinium ring interacts with the polar head groups of lipids, while the aliphatic chain interacts with the hydrophobic core of the membrane. This dual interaction helps in modulating the membrane properties and can be exploited for various applications, including drug delivery and membrane studies.

Comparison with Similar Compounds

Pyridinium, 1-(10-undecenoyl)-, chloride: Similar structure but lacks the amide linkage.

Pyridinium, 1-(10-undecenamidomethyl)-, bromide: Similar structure but with a bromide counterion instead of chloride.

Pyridinium, 1-(10-undecenamidomethyl)-, sulfate: Similar structure but with a sulfate counterion.

Uniqueness: Pyridinium, 1-(10-undecenamidomethyl)-, chloride, hydrate is unique due to its specific combination of a pyridinium ring, a long aliphatic chain, and an amide linkage. This combination imparts unique surfactant properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry. The chloride counterion also plays a role in determining the solubility and reactivity of the compound.

Biological Activity

Pyridinium salts, particularly those with quaternary ammonium structures, have garnered attention for their diverse biological activities, especially antimicrobial properties. This article focuses on the biological activity of Pyridinium, 1-(10-undecenamidomethyl)-, chloride, hydrate , highlighting its synthesis, antimicrobial efficacy, and potential applications.

1. Synthesis and Characterization

The synthesis of pyridinium salts often involves the reaction of pyridine derivatives with alkyl halides or other electrophiles. The specific compound is synthesized through a reaction involving 10-undecenamide and a suitable pyridine derivative. Characterization methods such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

Pyridinium salts exhibit antimicrobial properties primarily through their interaction with microbial cell membranes. The cationic nature of these compounds allows them to disrupt the negatively charged bacterial membranes, leading to cell lysis. The effectiveness of these compounds is influenced by several factors:

- Hydrophobicity : The length and structure of the alkyl chain significantly affect the compound's ability to penetrate cell membranes.

- Charge Density : The presence of a quaternary nitrogen enhances interaction with microbial surfaces.

- Molecular Structure : Variations in substituents on the pyridine ring can alter antimicrobial potency.

2.2 Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is quantitatively assessed using the Minimum Inhibitory Concentration (MIC) method. Recent studies indicate that pyridinium salts demonstrate varying MIC values against different bacterial strains.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Pyridinium, 1-(10-undecenamidomethyl)-chloride, hydrate | 4 | Staphylococcus aureus |

| Cetylpyridinium chloride (CPC) | <1 | Escherichia coli |

| Pyridine-4-aldoxime derivatives | 16-64 | MRSA |

Table 1: Antimicrobial activity of selected pyridinium compounds against various bacterial strains.

3.1 Antibacterial Efficacy

A study conducted on various pyridinium derivatives demonstrated that those with longer alkyl chains exhibited lower MIC values against Gram-positive bacteria compared to Gram-negative bacteria. For instance, a derivative with a C14 alkyl chain showed significant activity against Staphylococcus aureus, while exhibiting reduced efficacy against Pseudomonas aeruginosa due to its double membrane structure .

3.2 Antiviral Activity

In addition to antibacterial properties, some pyridinium salts have shown promising antiviral activity. Research indicates that certain derivatives can inhibit viruses such as HIV-1 and influenza by disrupting viral envelopes or inhibiting viral replication processes . This dual action highlights the potential for developing broad-spectrum agents based on pyridinium structures.

4. Conclusion

The biological activity of This compound reflects its potential as an effective antimicrobial agent. Its mechanism of action through membrane disruption and its varying efficacy against different pathogens underscore its significance in medicinal chemistry. Future research should focus on optimizing structural modifications to enhance its bioactivity and reduce toxicity while exploring its applications in both antibacterial and antiviral domains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.